molecular formula C17H17N3O B11845734 3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile CAS No. 6641-91-4

3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile

Cat. No.: B11845734
CAS No.: 6641-91-4
M. Wt: 279.34 g/mol
InChI Key: SNOGRGOFZKIKHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile typically involves multi-component reactions (MCRs). One efficient method is the ammonium acetate-catalyzed one-pot synthesis. This method uses β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one as starting materials. The reaction is carried out in ethanol with ammonium acetate as the catalyst, resulting in high yields and a simple work-up process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available catalysts like ammonium acetate suggest that scalable production is feasible. The use of inexpensive and accessible reagents further supports the potential for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and apoptotic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile stands out due to its unique combination of a naphthalene ring with a dipropanenitrile moiety, offering distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Biological Activity

3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthalene moiety linked to a dipropanenitrile group through an azanediyl bridge. Its molecular formula is C19H22N2OC_{19}H_{22}N_2O, and it exhibits properties typical of compounds with aromatic and nitrile functionalities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, antioxidant, and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, a study on a similar compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the naphthalene structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF-710.0Cell cycle arrest
3,3'-((2-Hydroxy...)A549TBDTBD

The mechanisms through which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of hydroxyl groups in the naphthalene structure suggests potential antioxidant properties that could protect normal cells from oxidative stress.
  • Enzyme Inhibition : Compounds with nitrile groups often act as enzyme inhibitors, which could be relevant in targeting cancer metabolism.

Case Studies

  • Case Study on Antioxidant Activity : A related compound was tested for its antioxidant capacity using the DPPH assay. Results indicated that it exhibited significant scavenging activity comparable to that of vitamin C at low concentrations .
  • Cytotoxicity Assay : In vitro studies assessed the cytotoxic effects on normal versus cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Properties

CAS No.

6641-91-4

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-[2-cyanoethyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]propanenitrile

InChI

InChI=1S/C17H17N3O/c18-9-3-11-20(12-4-10-19)13-16-15-6-2-1-5-14(15)7-8-17(16)21/h1-2,5-8,21H,3-4,11-13H2

InChI Key

SNOGRGOFZKIKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CN(CCC#N)CCC#N)O

Origin of Product

United States

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